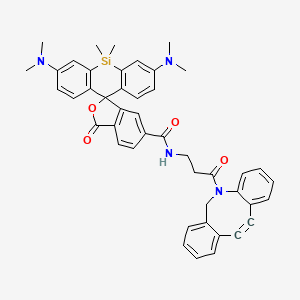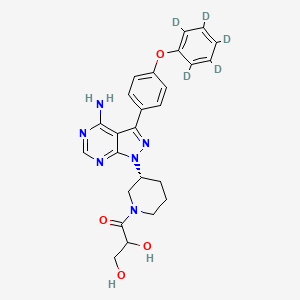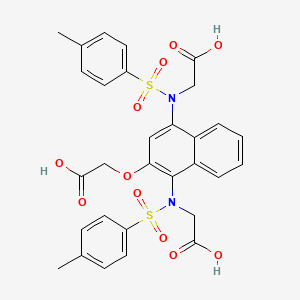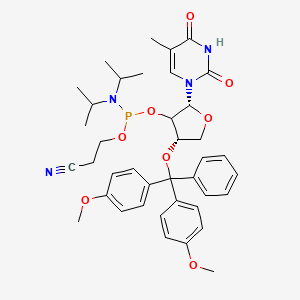
Amiodarone-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amiodarone-d5 (hydrochloride) is a deuterated form of amiodarone hydrochloride, a class III antiarrhythmic agent. It is primarily used in the treatment of various types of cardiac arrhythmias, including ventricular and supraventricular arrhythmias. The deuterated version, Amiodarone-d5, is often used in scientific research to study the pharmacokinetics and metabolism of amiodarone due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amiodarone-d5 (hydrochloride) involves the incorporation of deuterium atoms into the amiodarone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Amiodarone-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Amiodarone-d5 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Amiodarone-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of amiodarone.
Biology: Employed in metabolic studies to understand the biotransformation of amiodarone in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amiodarone.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic efficacy of amiodarone.
Wirkmechanismus
Amiodarone-d5 (hydrochloride) exerts its effects through multiple mechanisms:
Potassium Channel Blockade: Prolongs the cardiac action potential duration by inhibiting potassium efflux.
Sodium Channel Blockade: Depresses sodium influx, reducing the excitability of cardiac cells.
Calcium Channel Blockade: Depresses calcium influx, affecting the contractility of cardiac muscle.
Adrenergic Receptor Antagonism: Partially antagonizes alpha and beta receptors, reducing adrenergic stimulation.
These mechanisms collectively contribute to the antiarrhythmic properties of Amiodarone-d5 (hydrochloride), making it effective in managing various cardiac arrhythmias.
Vergleich Mit ähnlichen Verbindungen
Dronedarone: An analogue of amiodarone designed to cause fewer adverse effects but is less effective.
Sotalol: Another class III antiarrhythmic agent with similar potassium channel blocking properties.
Ibutilide: A class III antiarrhythmic used for the acute conversion of atrial fibrillation and atrial flutter.
Uniqueness: Amiodarone-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Its broad spectrum of action, affecting multiple ion channels and receptors, distinguishes it from other antiarrhythmic agents.
Eigenschaften
Molekularformel |
C25H30ClI2NO3 |
|---|---|
Molekulargewicht |
686.8 g/mol |
IUPAC-Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]methanone;hydrochloride |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,5D2; |
InChI-Schlüssel |
ITPDYQOUSLNIHG-LZEVYCDZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I.Cl |
Kanonische SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)






![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)

